zinc;fluorobenzene;iodide
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Overview
Description
zinc;fluorobenzene;iodide: is an organozinc compound with the molecular formula FC6H4ZnI . It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: zinc;fluorobenzene;iodide can be synthesized through the reaction of 3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 3-fluorophenylzinc iodide involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include additional purification steps such as distillation or recrystallization to obtain a high-quality reagent .
Chemical Reactions Analysis
Types of Reactions: zinc;fluorobenzene;iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the 3-fluorophenyl group and another organic moiety .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like THF. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the reactions involving 3-fluorophenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry: In chemistry, 3-fluorophenylzinc iodide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new synthetic methodologies .
Biology and Medicine: While specific biological and medicinal applications of 3-fluorophenylzinc iodide are less common, its derivatives and the compounds synthesized using it can have significant biological activity. These compounds may be explored for their potential therapeutic properties .
Industry: In the industrial sector, 3-fluorophenylzinc iodide is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it an essential reagent for the large-scale synthesis of these products .
Mechanism of Action
The mechanism of action of 3-fluorophenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step of the reaction. This step is facilitated by a palladium catalyst, which helps to transfer the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond .
Comparison with Similar Compounds
- 2-Fluorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
Comparison: Compared to its analogs, 3-fluorophenylzinc iodide offers unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the electronic properties of the compound, affecting its reactivity and the types of products formed in cross-coupling reactions .
Properties
Molecular Formula |
C6H4FIZn |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
zinc;fluorobenzene;iodide |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI Key |
KXRVGYUTTUSSHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+2].[I-] |
Origin of Product |
United States |
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